molecular formula C18H22O6S2 B8568490 2-Methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

2-Methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No. B8568490
M. Wt: 398.5 g/mol
InChI Key: VWKZGNXKWAWZGN-UHFFFAOYSA-N
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Patent
US07745484B2

Procedure details

2-Methylpropane-1,3-diol (50 g, 555 mmol) was dissolved in 555 ml pyridine and cooled to 0° C. p-Toluenesulfonyl chloride (212 g, 1110 mmol) was added and stirring was continued over night. 200 ml H2O was added and the reaction was extracted with DCM (2×1L). The combined organic extracts were dried over MgSO4 and evaporated. The product was recrystallized from EtOH/Hex and the product was obtained as a white solid. MS m/z: 399.0 (M+1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
solvent
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1.[OH2:18]>N1C=CC=CC=1>[S:13]([O:4][CH2:3][CH:2]([CH3:1])[CH2:5][O:6][S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)(=[O:14])=[O:18])([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(CO)CO
Name
Quantity
555 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
212 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
was continued over night
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with DCM (2×1L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from EtOH/Hex
CUSTOM
Type
CUSTOM
Details
the product was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC(COS(=O)(=O)C1=CC=C(C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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